molecular formula C9H11NO3 B1529922 5-Hydroxy-2-methoxy-N-methylbenzamide CAS No. 1243365-49-2

5-Hydroxy-2-methoxy-N-methylbenzamide

Cat. No.: B1529922
CAS No.: 1243365-49-2
M. Wt: 181.19 g/mol
InChI Key: YLDLQEYRYJKCCM-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methoxy-N-methylbenzamide is an organic compound characterized by the presence of hydroxyl, methoxy, and N-methylamide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-methoxy-N-methylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 5-hydroxy-2-methoxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of the starting material is converted to an amide using reagents like N-methylamine under dehydrating conditions, often facilitated by coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Utilizing large-scale reactors and continuous flow processes to handle the reagents and intermediates efficiently.

    Optimization: Reaction conditions are optimized for yield and purity, often involving automated systems for monitoring and control.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes.

    Substitution: Strong bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions due to its functional groups.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Biochemical Probes: Used in studies to understand biochemical pathways and interactions.

Medicine:

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-Hydroxy-2-methoxy-N-methylbenzamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating biochemical pathways, such as those involved in inflammation or pain signaling.

Comparison with Similar Compounds

    5-Hydroxy-2-methoxybenzamide: Lacks the N-methyl group, affecting its reactivity and biological activity.

    2-Methoxy-N-methylbenzamide:

Uniqueness:

    Functional Groups: The combination of hydroxyl, methoxy, and N-methylamide groups provides unique reactivity and interaction profiles.

    Applications: Its specific structure makes it suitable for a wide range of applications, from catalysis to drug development.

Properties

IUPAC Name

5-hydroxy-2-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10-9(12)7-5-6(11)3-4-8(7)13-2/h3-5,11H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDLQEYRYJKCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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